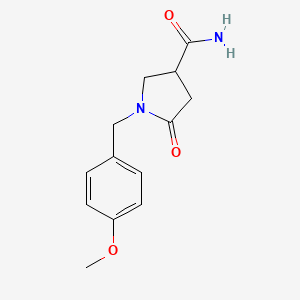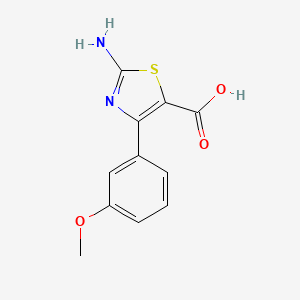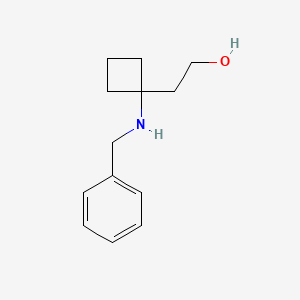![molecular formula C8H9ClN4 B7907232 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7907232.png)
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .
Métodos De Preparación
The synthesis of 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves nucleophilic substitution reactions. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction selectively produces the 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of the synthesized compound can be confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, IR spectroscopy, and X-ray analysis .
Análisis De Reacciones Químicas
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including nucleophilic substitution. The compound contains two reactive chlorine atoms, one in the 4 position of the pyrimidine ring and another in the chloromethyl group. Common reagents used in these reactions include amines, which can lead to the formation of disubstituted products . The major products formed from these reactions are typically 4,6-disubstituted pyrazolo[3,4-d]pyrimidines .
Aplicaciones Científicas De Investigación
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules with potential biological activities. In biology and medicine, derivatives of this compound have shown promise as anti-inflammatory, antiproliferative, and antifungal agents . Additionally, the compound’s unique structure makes it a valuable target for studying structure-activity relationships and developing new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. As a purine analog, it can interfere with various biological processes by mimicking the structure of natural purines. This interference can lead to the inhibition of key enzymes and receptors involved in inflammation, cell proliferation, and fungal growth . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds within the pyrazolo[3,4-d]pyrimidine class. Some of these similar compounds include 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and 1-phenyl-4,6-disubstituted pyrazolo[3,4-d]pyrimidines . What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
6-(chloromethyl)-1,4-dimethylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5-6-4-10-13(2)8(6)12-7(3-9)11-5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBQAMBUCKAVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=NC(=N1)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














